molecular formula C17H17N3O6 B2598635 Pomalidomide 4'-alkylC3-acid CAS No. 2225940-47-4

Pomalidomide 4'-alkylC3-acid

Cat. No.: B2598635
CAS No.: 2225940-47-4
M. Wt: 359.338
InChI Key: DXQHHPDVZILLOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pomalidomide 4’-alkylC3-acid is a functionalized cereblon ligand used in PROTAC (PROteolysis TArgeting Chimeras) research and development. It incorporates an E3 ligase ligand plus an alkylC3 linker with a terminal acid, making it ready for conjugation to target protein ligands . This compound is significant in the field of targeted protein degradation, which is a promising approach for drug discovery and development.

Mechanism of Action

Target of Action

Pomalidomide 4’-alkylC3-acid is a functionalized cereblon ligand used in the recruitment of CRBN protein . This compound is used in the development of Proteolysis-Targeting Chimeras (PROTACs), which are designed to degrade specific proteins within cells .

Mode of Action

The compound interacts with its primary target, the CRBN protein, by binding to it . This binding is a crucial step in the process of targeted protein degradation . The compound’s interaction with CRBN protein leads to the recruitment of this protein, which is a necessary step in the synthesis of PROTACs .

Biochemical Pathways

It is known that the compound plays a role in the process of targeted protein degradation . This process involves the tagging of specific proteins for degradation, which can lead to changes in various cellular processes .

Pharmacokinetics

As a functionalized cereblon ligand, it is designed for use in onward chemistry, which suggests that it may have properties suitable for bioavailability .

Result of Action

The molecular and cellular effects of Pomalidomide 4’-alkylC3-acid’s action are related to its role in targeted protein degradation . By recruiting the CRBN protein, this compound can contribute to the degradation of specific proteins within cells . This can lead to changes in cellular processes and potentially influence the progression of diseases .

Action Environment

Like other compounds used in the development of protacs, its effectiveness may be influenced by various factors such as ph, temperature, and the presence of other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide 4’-alkylC3-acid involves multiple steps. One common method includes the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione . This intermediate is then further processed to achieve the final product.

Industrial Production Methods

Industrial production of Pomalidomide 4’-alkylC3-acid typically employs continuous flow synthesis, which allows for safe operation, excellent reproducibility, and efficient processing. This method involves a 3-4 step flow approach, resulting in an overall yield of 38-47% .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide 4’-alkylC3-acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pomalidomide 4’-alkylC3-acid is widely used in scientific research, particularly in the development of PROTACs. These chimeric molecules are designed to target and degrade specific proteins, offering a novel approach to drug discovery . The compound is also used in:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pomalidomide 4’-alkylC3-acid is unique due to its functionalized cereblon ligand, which allows for specific targeting and degradation of proteins. This specificity makes it a valuable tool in drug discovery and development .

Biological Activity

Pomalidomide 4'-alkylC3-acid is a novel compound derived from pomalidomide, classified as a functionalized cereblon ligand. This compound plays a crucial role in the development of PROTACs (PROteolysis TArgeting Chimeras), which are innovative therapeutic agents designed to selectively degrade target proteins involved in various diseases, particularly cancer. Its unique structure incorporates an E3 ligase ligand along with an alkylC3 linker and a terminal acid, facilitating its conjugation to specific protein ligands.

Target and Mode of Action

This compound primarily targets the cereblon (CRBN) protein, a substrate receptor for the CRL4 E3 ubiquitin ligase complex. Upon binding to CRBN, the compound recruits neo-substrates such as Ikaros (IKZF1) and Aiolos (IKZF3), leading to their ubiquitination and subsequent proteasomal degradation. This mechanism is pivotal in modulating cellular pathways associated with cancer cell survival and proliferation .

Biochemical Pathways

The biological activity of this compound is closely linked to its role in targeted protein degradation. The compound's efficacy can be influenced by various factors, including pH levels, temperature, and the presence of other cellular components, which may affect its interaction with CRBN and downstream signaling pathways .

Cellular Effects

The effects of this compound on cellular functions are contingent upon the specific target proteins it conjugates with. By modulating the activity of CRBN and its associated proteins, this compound can significantly alter cellular responses, making it a valuable tool in cancer research and therapy .

Research Applications

This compound is widely utilized in scientific research for several applications:

  • PROTAC Development : As a key component in synthesizing PROTACs aimed at targeted protein degradation.
  • Cancer Research : Investigating the mechanisms of action against various cancer types, particularly multiple myeloma.
  • Protein-Protein Interaction Studies : Understanding how this compound influences cellular pathways through its interaction with CRBN .

Comparative Analysis with Similar Compounds

CompoundMechanism of ActionClinical Use
Thalidomide Immunomodulatory effects; binds to CRBNMultiple myeloma
Lenalidomide Enhanced immunomodulatory effects; binds to CRBNMultiple myeloma
Pomalidomide Similar to thalidomide but with improved efficacyMultiple myeloma
This compound Functionalized cereblon ligand for PROTACsResearch tool in drug discovery

The uniqueness of this compound lies in its functionalization that allows for specific targeting and degradation of proteins, distinguishing it from its predecessors like thalidomide and lenalidomide .

Clinical Implications

Recent studies have highlighted the effectiveness of pomalidomide derivatives in treating patients with relapsed or refractory multiple myeloma. For instance, one case study reported significant improvements in patient responses when pomalidomide was used in combination therapies. It demonstrated a very good partial response (VGPR) after careful monitoring and dose adjustments .

Research Findings

In vitro studies have shown that this compound exhibits potent anti-inflammatory properties at lower concentrations compared to traditional thalidomide derivatives. This suggests potential applications beyond oncology into areas like neuroprotection and inflammatory diseases .

Properties

IUPAC Name

4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6/c21-12-7-6-11(15(24)19-12)20-16(25)9-3-1-4-10(14(9)17(20)26)18-8-2-5-13(22)23/h1,3-4,11,18H,2,5-8H2,(H,22,23)(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQHHPDVZILLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.